1,4,7,10-Tetraazacyclotridecane-11,13-dione
Description
Properties
CAS No. |
71248-02-7 |
|---|---|
Molecular Formula |
C9H18N4O2 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H18N4O2/c14-8-7-9(15)13-6-4-11-2-1-10-3-5-12-8/h10-11H,1-7H2,(H,12,14)(H,13,15) |
InChI Key |
ZQRVBARHJUOJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(=O)CC(=O)NCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-11,13-dione typically involves the reaction of triethylenetetraamine with diethyl 2-(4-nitrobenzyl)malonate . This reaction yields the macrocyclic ligand through a series of steps that include cyclization and deprotonation . The reaction conditions often require the use of solvents such as methanol and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-11,13-dione undergoes various chemical reactions, including coordination with metal ions, oxidation, and substitution reactions .
Common Reagents and Conditions
Coordination Reactions: The compound readily coordinates with metal ions such as copper (II), forming stable complexes.
Oxidation Reactions: The ketone groups in the compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include metal complexes, oxidized derivatives, and substituted macrocyclic compounds .
Scientific Research Applications
While the search results do not offer specific, detailed application information and case studies for "1,4,7,10-Tetraazacyclotridecane-11,13-dione," they do provide some context regarding its use as a ligand in complex formation, particularly with copper . Related compounds and their applications can give insight into potential uses of "this compound."
Here's what can be gathered from the search results:
This compound as a Ligand:
- "this compound" can be used to synthesize macrocyclic dioxotetraamine ligands .
- The resulting dioxomacrocycles readily coordinate with Cu2+, which causes a double deprotonation of the ligands .
- The copper(II) complexes of these ligands exhibit remarkable red shifts in their electronic spectra compared to that of unsubstituted (this compound)copper(II) species .
Related compounds and their applications:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) DOTA is a macrocyclic complexing agent used for radiolabeling carbon nanotube bioconjugates by chelating 64Cu radioisotope . DOTA can be activated for conjugation with monoclonal antibodies in clinical radioimmunotherapy and can form complexes with gadolinium for MRI contrast agents. Metal complexes of DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals .
- 1,4,8,11-Tetraazacyclotetradecane-5,7-dione Cobalt(III) complexes of 1,4,8,11-tetraazacyclotetradecane-5,7-dione can act as a water-soluble anion carrier capable of a selective recognition of nitrite and thiocyanate .
- 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) TETA is used as a chelating agent .
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-11,13-dione primarily involves its ability to coordinate with metal ions. The nitrogen atoms and ketone groups in the macrocyclic ring provide multiple binding sites for metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Research Findings and Contradictions
- SOD Mimicry : L’s Cu(II) complex exhibits a superoxide dismutation rate constant (k ~ 10⁹ M⁻¹s⁻¹) comparable to native SOD enzymes, outperforming Co(II)/Ni(II) analogs . However, conflicting data exist for substituted derivatives, where steric hindrance from pendant groups (e.g., methylpyridine) reduces activity .
- Ion Transport : L’s 12-octadecyl derivative selectively transports Cu(II) in liquid membranes, unaffected by Ni(II) competition, a trait absent in smaller-ring analogs .
- Computational Validation : PM3 and MM+ calculations align with experimental stability trends, confirming substituent effects on ternary complex formation .
Q & A
Q. What are the key methodological steps for synthesizing 1,4,7,10-Tetraazacyclotridecane-11,13-dione derivatives?
Synthesis typically involves multi-step protocols using reagents like tetrahydrofuran (THF) and dichloromethane (DCM). For example, intermediates such as 1,4,7-tris(tert-butoxycarbonylmethyl)-10-[9-(tritylthio)nonyl]-1,4,7,10-tetraazacyclododecane are prepared via nucleophilic substitution or esterification, followed by refluxing and purification via silica gel chromatography. Characterization employs NMR, NMR, and high-resolution mass spectrometry (HRMS-ESI) to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Proper personal protective equipment (PPE) includes chemically resistant gloves (inspected prior to use), full-body suits, and respiratory protection if aerosolization is possible. Contaminated gloves must be disposed of according to regulatory guidelines, and hands should be thoroughly washed post-handling. Work areas should be ventilated to minimize inhalation risks .
Q. How is structural confirmation achieved for derivatives of this macrocycle?
Structural validation relies on spectroscopic techniques:
- NMR identifies proton environments (e.g., cyclododecane ring protons resonate at δ 2.5–3.5 ppm).
- NMR confirms carbonyl (δ 170–180 ppm) and methylene groups.
- HRMS-ESI provides exact mass data (e.g., [M+H] for a derivative: calc. 893.4521, found 893.4518) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives for specific chelation properties?
Quantum chemical calculations (e.g., density functional theory) predict binding affinities and reaction pathways. For instance, reaction path searches optimize ligand-metal coordination geometries, while machine learning models analyze experimental datasets to prioritize synthetic targets. This reduces trial-and-error experimentation by 30–50% .
Q. What experimental design strategies resolve contradictions in chelation efficiency data?
Factorial design systematically tests variables (e.g., pH, temperature, metal ion concentration) to identify interactions affecting chelation. For example, a 2 factorial design (8 experiments) can isolate optimal conditions for gadolinium(III) binding. Regression analysis (R > 0.95) validates model accuracy, while ANOVA pinpoints significant factors .
Q. How do structural modifications (e.g., substituent length/rigidity) impact metal ion selectivity?
Introducing hydrophobic substituents (e.g., tritylthio groups) alters cavity accessibility, favoring larger ions like lanthanides. Kinetic studies using stopped-flow spectrophotometry reveal association rate constants () varying by 10-fold between derivatives. Competitive binding assays (e.g., vs. Ca) quantify selectivity ratios .
Q. What reactor design considerations improve scalability of macrocycle synthesis?
Continuous-flow reactors enhance reproducibility by maintaining precise temperature (±1°C) and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) purify intermediates with >90% yield. Process simulations (e.g., COMSOL Multiphysics) model mass transfer limitations to optimize residence time and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
